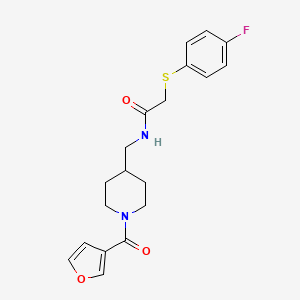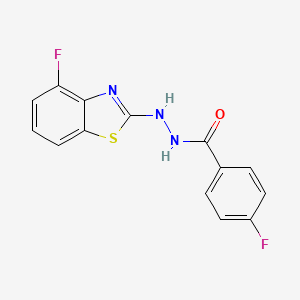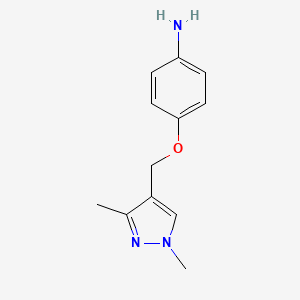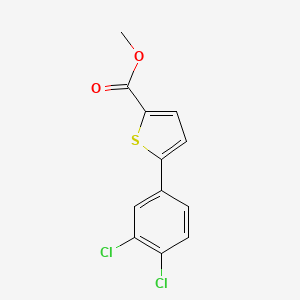![molecular formula C13H14ClNO B2769745 [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride CAS No. 2260932-05-4](/img/structure/B2769745.png)
[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260932-05-4 . It has a molecular weight of 235.71 and its IUPAC name is (3-(5-methylpyridin-2-yl)phenyl)methanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.71 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Substance Properties and Reactions
Methanol as a Basic Raw Material : Methanol is a colorless, polar liquid used as a solvent for many inorganic salts due to its polarity. It is highly flammable and toxic, requiring safe handling and explosion protection measures. This highlights the foundational role of methanol in chemical synthesis and safety considerations in its handling, which may relate to derivatives such as "[3-(5-Methylpyridin-2-yl)phenyl]methanol; hydrochloride" (H. Offermanns et al., 2014).
Organocatalysis and Transesterification : Zwitterionic salts, including derivatives from pyridine compounds, act as effective organocatalysts for transesterification reactions. This process is crucial for producing esters and polymers, indicating the potential catalytic applications of pyridine derivatives in organic synthesis (K. Ishihara et al., 2008).
Hydrodechlorination of Pollutants : Catalytic hydrodechlorination of chlorinated compounds, using catalysts intercalated in zirconium phosphate, is performed in methanol. This showcases the role of methanol and its derivatives in environmental remediation by degrading persistent organic pollutants (P. Giannoccaro et al., 2005).
Electrochemical Reactions : Electrolysis in methanol leads to various organic transformations, emphasizing the importance of methanol and its derivatives in facilitating electrochemical reactions for synthesizing organic compounds (A. Takeda et al., 1971).
Methanol as a Hydrogen Source : Methanol serves as both a C1 synthon and a hydrogen source in N-methylation of amines and transfer hydrogenation of nitroarenes, underlining its versatility in organic synthesis and potential applications in energy technologies (Naina Sarki et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZOBOWRZJLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)




![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)

